Cas no 877264-43-2 ((5-Fluoro-2-iodophenyl)methanol)

(5-Fluoro-2-iodophenyl)methanol structure
877264-43-2 structure
Product Name:(5-Fluoro-2-iodophenyl)methanol
CAS No:877264-43-2
MF:C7H6FIO
MW:252.024817943573
MDL:MFCD12031763
CID:838571
PubChem ID:11579697
Update Time:2025-09-25

(5-Fluoro-2-iodophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Fluoro-2-iodophenyl)methanol
    • 5-FLUORO-2-IODO BENZYLALCOHOL
    • 5-fluoro-2-iodoBenzenemethanol
    • Benzenemethanol, 5-fluoro-2-iodo-
    • 5-FLUORO-2-IODOBENZYL ALCOHOL
    • 5-Fluoro-2-iodobenzenemethanol (ACI)
    • EN300-3539257
    • 877264-43-2
    • DS-1802
    • AKOS005215745
    • SCHEMBL15273625
    • DTXSID80468902
    • MFCD12031763
    • CS-0037691
    • SY104998
    • DB-344770
    • MDL: MFCD12031763
    • Inchi: 1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
    • InChI Key: SLFLIEHAFIVXNZ-UHFFFAOYSA-N
    • SMILES: FC1C=C(CO)C(I)=CC=1

Computed Properties

  • Exact Mass: 251.94474g/mol
  • Monoisotopic Mass: 251.94474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Boiling Point: 278.2±25.0°C at 760 mmHg

(5-Fluoro-2-iodophenyl)methanol Security Information

(5-Fluoro-2-iodophenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F894703-250mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
250mg
¥786.60 2022-01-12
Fluorochem
212053-250mg
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
250mg
£140.00 2022-03-01
Fluorochem
212053-1g
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
1g
£348.00 2022-03-01
Fluorochem
212053-5g
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
5g
£1044.00 2022-03-01
TRC
F601178-10mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
10mg
$ 50.00 2022-06-04
TRC
F601178-50mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
50mg
$ 115.00 2022-06-04
TRC
F601178-100mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
100mg
$ 185.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F99500-1g
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
1g
¥626.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F99500-250mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
250mg
¥223.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F99500-100mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
100mg
¥122.0 2023-09-07

(5-Fluoro-2-iodophenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  cooled; 30 min, rt; 2 h, reflux
Reference
Enantioselective Palladium-Catalyzed Heck-Heck Cascade Reactions: Ready Access to the Tetracyclic Core of Lycorane Alkaloids
Coya, Estibaliz; et al, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3206-3214

Production Method 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Production Method 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ,  Potassium iodide Solvents: Water ;  10 min, 0 °C; rt
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  pH 9 - 10, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, 0 °C; 1 h, 0 °C; 30 min, 0 °C → 90 °C; 90 °C → rt
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt
Reference
Lewis Acid Catalyzed Formal Intramolecular [3 + 3] Cross-Cycloaddition of Cyclopropane 1,1-Diesters for Construction of Benzobicyclo[2.2.2]octane Skeletons
Ma, Weiwei; et al, Organic Letters, 2015, 17(17), 4180-4183

Production Method 5

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  12 h, 0 °C → rt
Reference
Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors
Balestri, Lorenzo Jacopo Ilic ; et al, ACS Medicinal Chemistry Letters, 2023, 14(4), 417-424

Production Method 6

Reaction Conditions
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 16 h, rt
1.2 Reagents: Methanol
Reference
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Production Method 7

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  1 h, 0 °C; 1 h, 0 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
Reference
Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation
Spils, Julian ; et al, Beilstein Journal of Organic Chemistry, 2023, 19, 27-32

Production Method 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  1 h, 10 - 15 °C; 1 h, 10 - 15 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, 0 °C → rt
Reference
Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation
Spils, Julian; et al, ChemRxiv, 2022, 1, 1-11

(5-Fluoro-2-iodophenyl)methanol Raw materials

(5-Fluoro-2-iodophenyl)methanol Preparation Products

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen